(2-Bromo-5-methylpyridin-3-yl)boronic acid
Description
“(2-Bromo-5-methylpyridin-3-yl)boronic acid” is an organic chemical synthesis intermediate . It is also known by other names such as “6-Bromopyridine-3-boronic acid”, “6-Bromo-3-pyridinylboronic acid”, “2-Bromo-5-pyridinylboronic acid”, and "2-Bromopyridine-5-boronic acid" .
Molecular Structure Analysis
The molecular formula of “(2-Bromo-5-methylpyridin-3-yl)boronic acid” is C6H7BBrNO2 . For more detailed structural information, you may refer to dedicated chemical databases or software.
Chemical Reactions Analysis
Boronic acids, including “(2-Bromo-5-methylpyridin-3-yl)boronic acid”, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical And Chemical Properties Analysis
“(2-Bromo-5-methylpyridin-3-yl)boronic acid” is slightly soluble in water . The molecular weight is 215.841 g/mol . For more detailed physical and chemical properties, you may refer to dedicated chemical databases or software.
Future Directions
Boronic acids have not been widely studied in Medicinal Chemistry, but the interest for these compounds, mainly boronic acids, has been growing . They have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is a potential for future research and development in this area.
properties
IUPAC Name |
(2-bromo-5-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQQCWZNBDBURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methylpyridin-3-yl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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